![molecular formula C9H16BrNO3 B1430040 Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate CAS No. 151142-96-0](/img/structure/B1430040.png)
Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate
Overview
Description
“2-Bromo-2-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO . It’s a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-methylpropanamide” consists of a bromine atom attached to a carbon, which is also attached to a methyl group and an amide group .Chemical Reactions Analysis
One known reaction involving “2-Bromo-2-methylpropane” is its hydrolysis, which follows an SN1 mechanism . The reaction order with respect to both OH- ions and 2-bromo-2-methylpropane can be determined .Physical And Chemical Properties Analysis
“2-Bromo-2-methylpropanamide” has a melting point of 145-149°C and a boiling point of 240.0±23.0°C at 760 mmHg . Its density is approximately 1.5±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Biological Activity
- Synthesis and Biological Activity Screening : Novel N-(α-bromoacyl)-α-amino esters, including compounds similar to Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate, have been synthesized. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. They demonstrated low cytotoxicity and lack of antibacterial and anti-inflammatory activities in tested concentrations, which might be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).
Polymer and Material Science
- Polymer Characterization : Studies on esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers have been conducted. These esters, characterized by various spectroscopic and chromatographic methods, have potential as Atom Transfer Radical Polymerization (ATRP) macroinitiators, useful in drug delivery bioconjugates (Velázquez et al., 2020).
Medical and Pharmaceutical Applications
- Pharmaceutical Synthesis : The base-promoted reaction of 2-bromo-2-methylpropanamides has been explored for creating oxazolidinones and spiro-oxazolidinones, which have relevance in pharmaceutical chemistry (Scrimin et al., 1988).
Advanced Chemical Studies
- Xanthine Oxidase Inhibitory Properties : A study investigated the inhibitory activity against xanthine oxidase for compounds structurally similar to this compound. These compounds did not show significant inhibitory effects, suggesting their structure is not conducive for this type of biological activity (Smelcerovic et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDVVYQNWBTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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